molecular formula C20H18N2O2S B2487847 4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 312605-37-1

4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2487847
CAS No.: 312605-37-1
M. Wt: 350.44
InChI Key: JSEZONNBNOIMIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various drugs and biologically active agents

Mechanism of Action

Preparation Methods

The synthesis of 4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The reaction conditions often require the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity, including the use of catalysts and continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has shown potential in various scientific research applications:

Comparison with Similar Compounds

Similar compounds to 4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide include other thiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern on the thiazole ring, which can lead to distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Properties

IUPAC Name

4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-12-4-9-17(13(2)10-12)18-11-25-20(21-18)22-19(24)16-7-5-15(6-8-16)14(3)23/h4-11H,1-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEZONNBNOIMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.